Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
CAS No.: 847144-24-5
Cat. No.: VC21228465
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847144-24-5 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate |
| Standard InChI | InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+ |
| Standard InChI Key | ZQXFAZSXEWIKEQ-BYFNFPHLSA-N |
| Isomeric SMILES | C/C=C/C=C/C=C/C=C/C(=O)OC |
| SMILES | CC=CC=CC=CC=CC(=O)OC |
| Canonical SMILES | CC=CC=CC=CC=CC(=O)OC |
Introduction
Structural Characteristics and Basic Properties
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is derived from decatetraenoic acid through esterification with methanol. The compound features a distinctive conjugated system of four double bonds, all in the trans (E) configuration at positions 2, 4, 6, and 8 of the carbon chain.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate |
| Structural Feature | Four conjugated trans double bonds |
| Functional Group | Methyl ester |
Related Compounds
The compound shares structural similarities with other polyunsaturated systems, particularly with (2E,4E,6E,8E)-2,4,6,8-decatetraene, which has a molecular formula of C₁₀H₁₄ and a molecular weight of 134.22 g/mol . It also relates structurally to (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid, a dicarboxylic acid with a molecular formula of C₁₀H₁₀O₄ and molecular weight of 194.18 g/mol .
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analogous compounds in the literature, Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate would be expected to show distinctive NMR patterns:
| Position | ¹H NMR (Expected) | ¹³C NMR (Expected) |
|---|---|---|
| Methyl ester | ~3.70-3.80 ppm (s, 3H) | ~51-52 ppm |
| C₁ (carbonyl) | - | ~167-170 ppm |
| C₂-C₉ (olefinic) | ~5.80-7.40 ppm (complex m) | ~120-145 ppm |
| C₁₀ (terminal methyl) | ~1.80-1.90 ppm (d, 3H) | ~18-20 ppm |
Infrared Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands:
| Functional Group | Expected Absorption (cm⁻¹) |
|---|---|
| C=O stretch (ester) | 1710-1730 |
| C=C stretch (conjugated) | 1600-1650 |
| C-O stretch (ester) | 1200-1250 |
| C-H stretch (olefinic) | 3000-3100 |
Synthesis and Preparation Methods
Common Synthetic Routes
The synthesis of Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate typically involves one of several approaches:
Esterification of the Corresponding Acid
The most direct route involves esterification of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid with methanol under acidic conditions or using reagents such as trimethylsilyldiazomethane.
Sequential Cross-Coupling Approaches
Literature suggests these compounds can be prepared through sequential construction of the polyene backbone:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Horner-Wadsworth-Emmons | Phosphonate esters, aldehydes |
| 2 | Cross-metathesis | Ruthenium catalysts |
| 3 | Stereochemical control | Various methods to ensure E-selectivity |
This step-efficient approach has been documented in the synthesis of similar polyunsaturated systems .
Biological and Chemical Properties
Reactivity Profile
As a conjugated tetraenoate, this compound exhibits distinctive chemical behavior:
| Property | Characteristic |
|---|---|
| UV Absorption | Strong absorption due to conjugated system |
| Nucleophilic Reactivity | Susceptible to 1,4-, 1,6-, and 1,8-additions |
| Thermal Stability | Moderate (potential for Diels-Alder reactions) |
| Photochemical Behavior | Sensitive to photoisomerization |
Biological Relevance
While specific data on Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is limited, related polyunsaturated esters have demonstrated intriguing biological properties. Structurally similar compounds, particularly retinoic acid derivatives containing tetraenoate systems, have shown potential in neuroblastoma cell differentiation .
Applications in Research and Industry
Synthetic Intermediates
Polyunsaturated esters like Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate serve as valuable intermediates in organic synthesis:
| Application Area | Potential Use |
|---|---|
| Natural Product Synthesis | Building block for complex molecules |
| Polymer Chemistry | Precursor for specialized polymers |
| Materials Science | Component in advanced materials |
Pharmaceutical Research
The structural features of this compound make it relevant to pharmaceutical development:
-
The conjugated system provides a scaffold for designing bioactive molecules
-
The E-configuration of the double bonds contributes to specific molecular geometry
-
The methyl ester function offers a site for further derivatization
Analytical Methods and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents the preferred method for analyzing this compound:
| Parameter | Typical Conditions |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Methanol/water or acetonitrile/water gradients |
| Detection | UV at ~260-280 nm (conjugated system) |
Mass Spectrometry
Mass spectrometric analysis would show characteristic fragmentation patterns:
-
Molecular ion peak at m/z 178
-
Loss of methoxy group (M-31)
-
Sequential fragmentation of the polyene chain
Current Research Directions
Structure-Activity Relationships
Research into compounds structurally related to Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate has revealed important structure-activity relationships. Specifically, tetraenoate derivatives like (2E,4E,6E,8E)-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate have demonstrated ability to induce differentiation in neuroblastoma cells more effectively than all-trans retinoic acid .
Synthetic Methodology Development
Recent advances in synthetic methods have focused on stereoselective construction of polyene systems. Techniques such as cross-metathesis followed by Horner-Wadsworth-Emmons reactions have demonstrated high selectivity for generating multiple E-alkenes in similar polyunsaturated systems .
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